![molecular formula C16H13N5S B2740386 3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058231-81-4](/img/structure/B2740386.png)
3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
The compound “3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a naphthalene ring, a triazole ring, and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The naphthalene ring provides aromatic stability, while the triazole and pyrimidine rings introduce nitrogen atoms into the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the thioether group (-S-) could potentially make it susceptible to oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
- Researchers have investigated the anti-proliferation effect of this compound against gastric cancer cells. Quantitative structure–activity relationship (QSAR) studies revealed key descriptors that contribute to its efficacy. The model built using random forest (RF) demonstrated the importance of these descriptors. The compound shows promise as a potential anti-gastric cancer drug .
- Thiazolopyrimidine derivatives, including this compound, have been studied for their anticancer properties. Some derivatives displayed excellent activity against human cancer cell lines, leading to apoptosis by inhibiting CDK enzymes .
- Analogous compounds have been synthesized and screened for antibacterial activity. For instance, 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs exhibited good activity against Staphylococcus aureus .
- Researchers have explored the synthesis of energetic materials based on [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine. These materials have potential applications in propellants, explosives, and pyrotechnics .
Anti-Gastric Cancer Effect
Anticancer Activity
Antibacterial Potential
Energetic Materials
Mechanism of Action
Target of Action
The primary targets of 3-methyl-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . The inhibition of protein kinases disrupts the normal signaling processes within the cell, leading to changes in cell growth and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cell behavior and function.
Result of Action
The result of the compound’s action is the inhibition of protein kinases, leading to disrupted cellular signaling processes . This can result in changes in cell growth, differentiation, migration, and metabolism . In the context of cancer cells, this can lead to cell death .
Future Directions
properties
IUPAC Name |
3-methyl-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S/c1-21-15-14(19-20-21)16(18-10-17-15)22-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUMCYRYPBQWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC3=CC=CC4=CC=CC=C43)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
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